

The Discovery and Development of Azelastine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azelastine Hydrochloride*

Cat. No.: *B1213491*

[Get Quote](#)

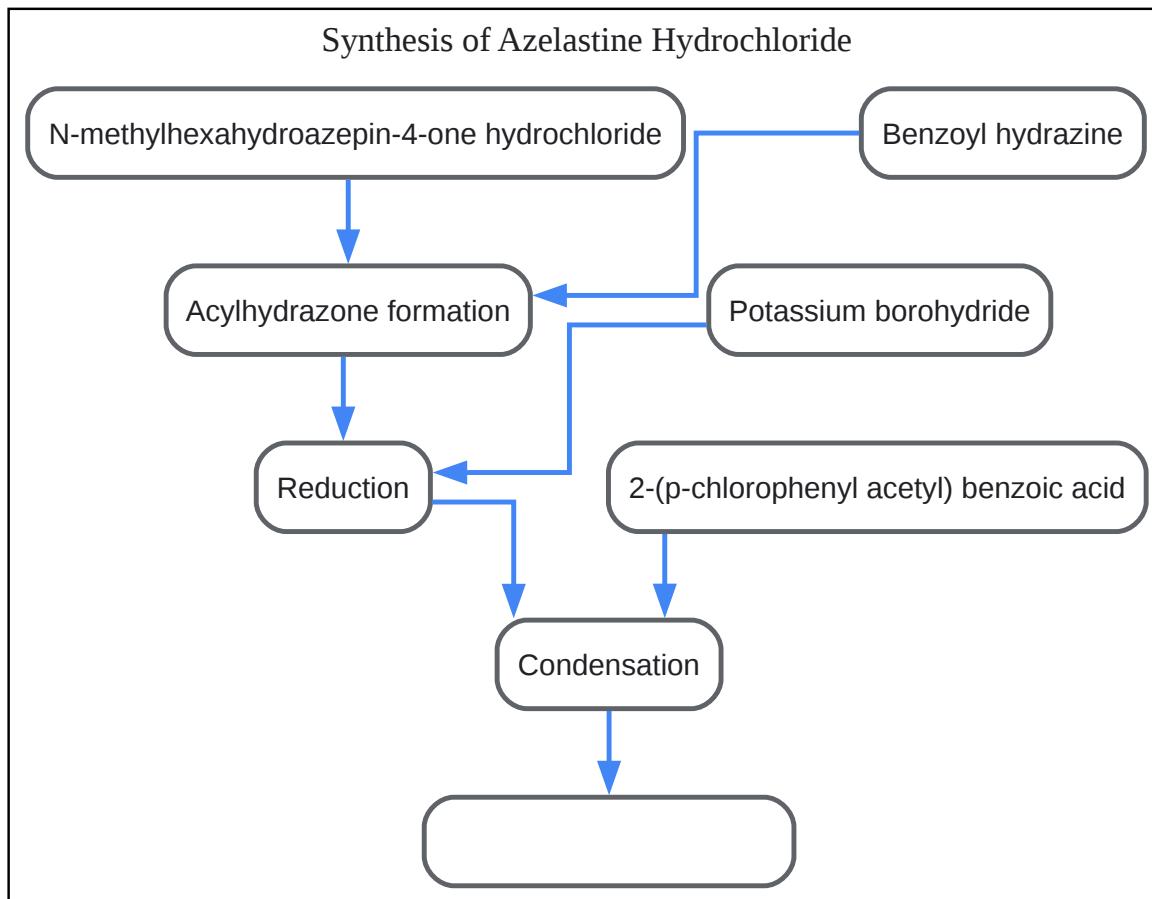
Introduction

Azelastine hydrochloride is a second-generation antihistamine distinguished by its multifaceted pharmacological profile, encompassing potent histamine H1-receptor antagonism, mast cell stabilization, and anti-inflammatory effects.^{[1][2]} This unique combination of activities has established it as a valuable therapeutic agent for allergic rhinitis and conjunctivitis.^{[3][4]} This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development journey of **Azelastine Hydrochloride**.

Discovery and Synthesis

Azelastine was first synthesized in 1971 by Dietrich.^[5] It was developed through a collaborative research effort between Eisai Co., Ltd. in Japan and Degussa GmbH in West Germany.^[5]

Chemical Synthesis


The synthesis of **Azelastine hydrochloride** can be achieved through several routes. One common method involves a multi-step process starting from N-methylhexahydroazepin-4-one hydrochloride.

Experimental Protocol: Synthesis of **Azelastine Hydrochloride**

A representative synthesis of **Azelastine Hydrochloride** is detailed in Chinese patent CN102391253A and involves the following steps:[6]

- Acylhydrazone Formation: N-methylhexahydroazepin-4-one hydrochloride is reacted with benzoyl hydrazine to form the corresponding acylhydrazone.[6]
- Reduction: The resulting acylhydrazone is then reduced using potassium borohydride.[6]
- Condensation: Finally, the reduced intermediate is condensed with 2-(p-chlorophenyl acetyl) benzoic acid to yield **Azelastine Hydrochloride**.[6] This final step forms the core phthalazinone structure of the molecule.

Other patented methods describe variations in the starting materials and reaction conditions to improve yield and purity.[7][8] For instance, another synthetic route involves the cyclization of alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate to form 4-(p-chlorobenzyl)-1-(2H)-phthalazinone, which is then condensed with 2-(2-chloroethyl)-N-methylpyrrolidine.[9]

[Click to download full resolution via product page](#)

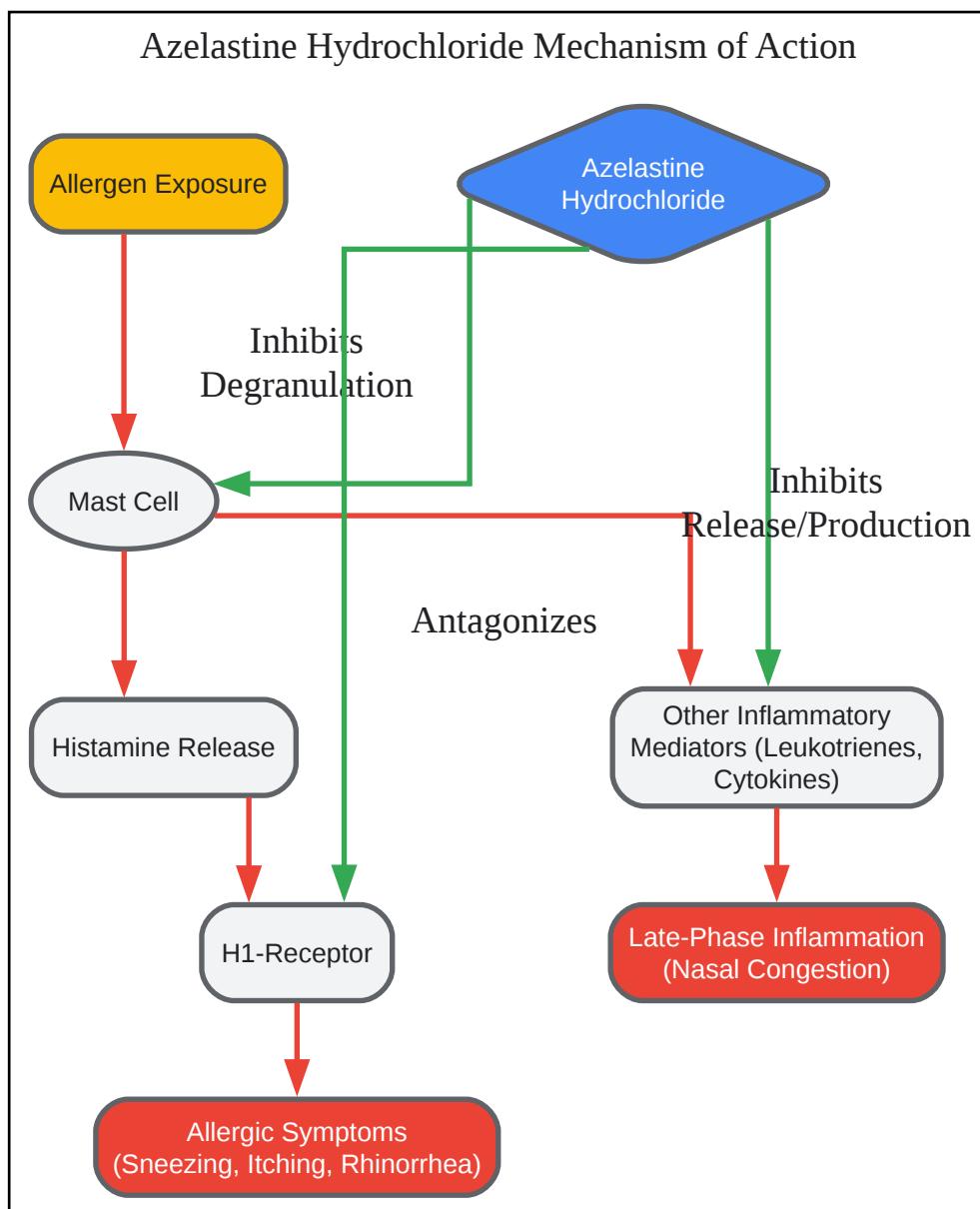
A simplified workflow for the synthesis of **Azelastine Hydrochloride**.

Pharmacodynamics and Mechanism of Action

Azelastine hydrochloride's therapeutic efficacy stems from its complex mechanism of action that extends beyond simple H1-receptor blockade.^[1] It is a phthalazinone derivative administered as a racemic mixture, with no significant difference in pharmacological activity observed between its enantiomers in *in vitro* studies.^{[1][10]}

Primary Mechanism: H1-Receptor Antagonism

The primary mechanism of action of Azelastine is as a potent and selective competitive antagonist of histamine H1-receptors.^{[3][11][12]} By binding to these receptors on effector cells in locations such as blood vessels and the respiratory tract, it prevents histamine from exerting


its pro-inflammatory effects, thereby mitigating the classic symptoms of an allergic reaction like itching, sneezing, and rhinorrhea.[\[3\]](#)[\[12\]](#) The H1-receptor binding affinity of Azelastine is approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[\[1\]](#) Its major metabolite, desmethylazelastine, also possesses H1-receptor antagonist activity.[\[1\]](#)

Secondary Mechanisms: Anti-inflammatory and Mast Cell-Stabilizing Effects

Beyond its antihistaminic properties, Azelastine exhibits a broad range of anti-inflammatory activities:

- Mast Cell Stabilization: It inhibits the release of histamine and other inflammatory mediators, such as leukotrienes and platelet-activating factor, from mast cells following both antigen and non-antigen stimuli.[\[1\]](#)[\[2\]](#)[\[11\]](#)
- Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the production and release of leukotrienes, kinins, free radicals, and cytokines.[\[1\]](#)[\[11\]](#)
- Downregulation of Adhesion Molecules: It downregulates the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a role in the migration of inflammatory cells.[\[1\]](#)

These multifaceted actions contribute to its effectiveness in addressing both the early and late phases of allergic reactions, including nasal congestion, a symptom that may not be adequately controlled by simple antihistamines.[\[1\]](#)

[Click to download full resolution via product page](#)

Signaling pathway illustrating the multifaceted mechanism of action of **Azelastine Hydrochloride**.

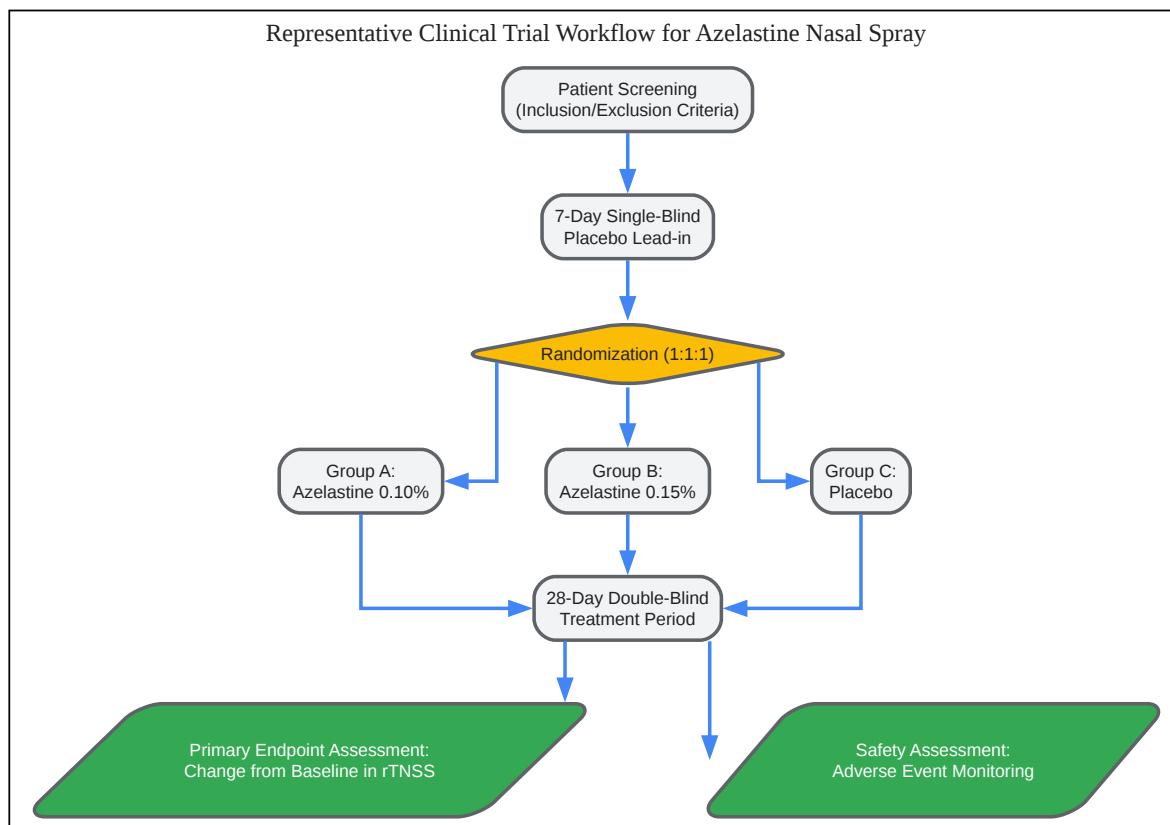
Preclinical Development

Preclinical studies for Azelastine were conducted in isolated tissues, animal models, and humans to characterize its pharmacological activity.^[1] These in vitro and in vivo studies were crucial in demonstrating its H1-receptor antagonist activity. Furthermore, preclinical

assessments of oral Azelastine did not reveal any tumorigenic effects, supporting its safety profile for further development.[13]

Clinical Development

The clinical development of **Azelastine Hydrochloride** has been extensive, evaluating various formulations, dosages, and indications. The primary focus has been on its efficacy and safety for the treatment of seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR), as well as allergic conjunctivitis.[4]


Clinical Trial Design and Methodology

A common design for pivotal trials of Azelastine nasal spray is the randomized, double-blind, placebo-controlled, parallel-group study.[14][15]

Experimental Protocol: Representative Phase III Clinical Trial for Perennial Allergic Rhinitis

- Objective: To evaluate the efficacy and safety of **Azelastine hydrochloride** nasal spray (0.10% and 0.15%) compared to a placebo in patients with perennial allergic rhinitis.[14]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[14]
- Patient Population: Adults and children with a history of moderate-to-severe symptomatic perennial allergic rhinitis.[15]
- Treatment:
 - A 7-day single-blind placebo lead-in period.[14]
 - A 28-day double-blind treatment period where patients are randomized to receive either 0.10% Azelastine, 0.15% Azelastine, or a placebo, typically administered as one or two sprays per nostril twice daily.[14][15]
- Primary Efficacy Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS). The rTNSS is a composite score of individual nasal symptoms such as runny nose, sneezing, itchy nose, and nasal congestion.[14]

- Safety Assessments: Monitoring and recording of adverse events (AEs), with a particular focus on common side effects like bitter taste, headache, and somnolence.[13]

[Click to download full resolution via product page](#)

A generalized workflow for a pivotal clinical trial of Azelastine nasal spray.

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Azelastine in managing symptoms of allergic rhinitis.

- Symptom Improvement: Studies have shown that both 0.10% and 0.15% formulations of Azelastine nasal spray significantly improve the total nasal symptom score compared to placebo.[\[14\]](#)[\[15\]](#) In a study on children with perennial allergic rhinitis, the 0.15% formulation showed a statistically significant change from baseline rTNSS ($p = 0.005$) versus placebo.[\[15\]](#)
- Onset of Action: Azelastine has a rapid onset of action, with clinically significant effects observed as early as 15 minutes after intranasal administration.[\[1\]](#)
- Ophthalmic Formulation: For allergic conjunctivitis, Azelastine eye drops have been shown to be highly effective in reducing symptoms like itching, redness, and tearing, with a rapid onset of action within 3 minutes of allergen exposure and a long duration of action of at least 8-10 hours.[\[2\]](#)

Table 1: Summary of Efficacy Data from a Pediatric Perennial Allergic Rhinitis Trial

Treatment Group	Baseline rTNSS (Mean)	LS Mean Change from Baseline	p-value vs. Placebo
Azelastine 0.15%	16.60	-3.45	0.005
Azelastine 0.10%	16.35	-3.37	0.015
Placebo	-	-	-

Data adapted from a randomized, double-blind, parallel-group study in children aged 6 to <12 years with PAR.[\[15\]](#)

Safety and Tolerability

Azelastine is generally well-tolerated. The most common adverse events reported in clinical trials for the nasal spray are a bitter taste (dysgeusia), headache, somnolence, and nasal burning.[\[13\]](#) The development of a sweetened formulation (Astupro) containing sucralose and sorbitol was aimed at improving patient compliance by masking the bitter taste of the original

formulation (Astelin).[\[16\]](#) Somnolence is a potential side effect, although it is less pronounced than with first-generation antihistamines.[\[13\]](#)

Table 2: Common Adverse Events for Astelin (0.1% Azelastine, 2 sprays/nostril BID)

Adverse Event	Percentage of Patients Reporting
Dysgeusia (Bitter Taste)	19.7%
Headache	14.8%
Somnolence	11.5%
Nasal Burning	4.1%
Epistaxis	2.0%

Data from the Astelin product label.[\[13\]](#)

Regulatory History and Post-Marketing

Azelastine hydrochloride has received regulatory approval in various formulations and for several indications worldwide.

- 1996: The initial prescription nasal spray formulation, Astelin® (0.1% **azelastine hydrochloride**), was approved by the U.S. Food and Drug Administration (FDA) for the treatment of seasonal allergic rhinitis.[\[5\]](#)[\[17\]](#)
- 2000: An ophthalmic solution, Optivar®, was approved by the FDA for allergic conjunctivitis.[\[5\]](#)
- 2008: A sweetened nasal spray formulation, Astepro® (0.1%), was approved to improve palatability and patient adherence.[\[5\]](#)[\[16\]](#)
- 2009: A higher concentration formulation, Astepro® 0.15%, was approved, offering the potential for once-daily dosing.[\[16\]](#)
- 2021: Astepro® became available over-the-counter in the United States, increasing patient access.[\[5\]](#)

Recent research has also explored the potential antiviral properties of Azelastine, with a clinical trial suggesting that the nasal spray may significantly reduce SARS-CoV-2 infections.[18][19]

Conclusion

The development of **Azelastine Hydrochloride**, from its initial synthesis to its current status as a widely used over-the-counter medication, represents a significant advancement in the management of allergic conditions. Its dual mechanism of action, combining potent H1-receptor antagonism with anti-inflammatory and mast cell-stabilizing effects, provides rapid and comprehensive symptom relief. Extensive clinical development has established its efficacy and safety profile across various patient populations and indications, solidifying its role as a cornerstone therapy for allergic rhinitis and conjunctivitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. droracle.ai [droracle.ai]
- 2. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Azelastine - Wikipedia [en.wikipedia.org]
- 6. CN102391253A - Synthetic technology of azelastine hydrochloride - Google Patents [patents.google.com]
- 7. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]
- 8. KR100426534B1 - An improved synthetic method of azelastine - Google Patents [patents.google.com]
- 9. Synthesis of Azelastine hydrochloride - Chempedia - LookChem [lookchem.com]

- 10. acs.org [acs.org]
- 11. droracle.ai [droracle.ai]
- 12. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. fda.gov [fda.gov]
- 14. Frontiers | A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis [frontiersin.org]
- 15. karger.com [karger.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. news-medical.net [news-medical.net]
- 19. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Azelastine Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213491#discovery-and-development-history-of-azelastine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com